molecular formula C8H19N B045302 N,N-Diisopropylethylamine CAS No. 7087-68-5

N,N-Diisopropylethylamine

Cat. No.: B045302
CAS No.: 7087-68-5
M. Wt: 129.24 g/mol
InChI Key: JGFZNNIVVJXRND-UHFFFAOYSA-N
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Description

Diisopropylethylamine, also known as Hünig’s base, is an organic compound that is a tertiary amine. It is widely used in organic chemistry as a non-nucleophilic base. The compound is named after the German chemist Siegfried Hünig. Diisopropylethylamine is a colorless liquid with a fishy, ammoniacal odor and has the chemical formula C8H19N .

Mechanism of Action

N,N-Diisopropylethylamine, also known as Diisopropylethylamine, N-Ethyldiisopropylamine, Ethyldiisopropylamine, or Hünig’s base, is an organic compound that is a tertiary amine . It plays a significant role in organic chemistry as a non-nucleophilic base .

Target of Action

The primary target of this compound is small electrophiles, such as protons . The compound consists of a central nitrogen atom bonded to an ethyl group and two isopropyl groups . A lone pair of electrons resides on the nitrogen atom, which can react with electrophiles . The three alkyl groups on the nitrogen atom create steric hindrance, so only small electrophiles such as protons can react with the nitrogen lone pair .

Mode of Action

This compound acts as a proton scavenger in organic synthesis . It is a sterically hindered organic base that is commonly employed for substitution reactions . It can also act as an activator for chiral iridium N, P ligand complexes, which can be utilized in the hydrogenation of α, β-unsaturated nitriles .

Biochemical Pathways

This compound is used in various biochemical pathways, particularly in the synthesis of complex heterocyclic compounds . It is commonly used in alkylation, aldol-like reactions, eliminations, and selective generation of enolates .

Pharmacokinetics

It is known that the compound has low solubility in water, which makes it very easily recovered in commercial processes .

Result of Action

The result of this compound’s action is the formation of new organic compounds through various reactions. For example, it is used in the synthesis of indenopyrones . It is also used in the hydrogenation of α, β-unsaturated nitriles .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is highly flammable and can cause severe skin burns and eye damage . Therefore, it should be handled with care, away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Safety and Hazards

N,N-Diisopropylethylamine causes serious eye damage . It is toxic if inhaled and may cause respiratory irritation . It is flammable and containers may explode when heated .

Future Directions

N,N-Diisopropylethylamine is commercially available and is used in organic chemistry as a non-nucleophilic base . It is commonly used in the synthesis of amides . It is also used in the acetylation of carbohydrates and diols . The development of green protocols for photocatalysis where water acts as a nucleophile, induced by a weak organic base, is difficult to achieve in organic chemistry .

Biochemical Analysis

Biochemical Properties

N,N-Diisopropylethylamine is used in organic chemistry as a proton scavenger . It is commonly employed for substitution reactions . It acts as an activator for chiral iridium N, P ligand complexes, which can be utilized in the hydrogenation of α, β-unsaturated nitriles .

Cellular Effects

It is known that this compound is used in organic chemistry as a non-nucleophilic base , suggesting that it may interact with various cellular components and influence cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a non-nucleophilic base . It consists of a central nitrogen atom that is bonded to an ethyl group and two isopropyl groups . A lone pair of electrons resides on the nitrogen atom, which can react with electrophiles . The three alkyl groups on the nitrogen atom create steric hindrance, so only small electrophiles such as protons can react with the nitrogen lone pair .

Temporal Effects in Laboratory Settings

It is known that this compound is a good base but a poor nucleophile , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that this compound is a good base but a poor nucleophile , suggesting that it may have different effects at different dosages.

Metabolic Pathways

It is known that this compound is a good base but a poor nucleophile , suggesting that it may interact with various enzymes or cofactors and influence metabolic flux or metabolite levels.

Transport and Distribution

It is known that this compound is a good base but a poor nucleophile , suggesting that it may interact with various transporters or binding proteins and influence its localization or accumulation.

Subcellular Localization

It is known that this compound is a good base but a poor nucleophile , suggesting that it may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications.

Preparation Methods

Diisopropylethylamine is commercially available and can be synthesized through various methods. One traditional method involves the alkylation of diisopropylamine with diethyl sulfate . Another method includes reacting diisopropylamine and ethyl chloride in a high-pressure autoclave using a MIX type catalyst. The reaction conditions typically involve a temperature range of 130-230°C and a pressure range of 0.8-2.5 MPa . The compound can also be purified by distillation from potassium hydroxide or calcium hydride .

Comparison with Similar Compounds

Diisopropylethylamine is structurally similar to other hindered organic bases such as triethylamine and 2,6-di-tert-butylpyridine . diisopropylethylamine is more sterically hindered than triethylamine, making it a better base but a poorer nucleophile . This steric hindrance allows diisopropylethylamine to be used in reactions where a non-nucleophilic base is required, providing an advantage over less hindered bases.

Similar Compounds

  • Triethylamine
  • 2,6-Di-tert-butylpyridine
  • 1,5-Diazabicyclo(4.3.0)non-5-ene
  • 1,8-Diazabicycloundec-7-ene
  • Triisopropylamine

Properties

IUPAC Name

N-ethyl-N-propan-2-ylpropan-2-amine
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InChI

InChI=1S/C8H19N/c1-6-9(7(2)3)8(4)5/h7-8H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFZNNIVVJXRND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064561
Record name 2-Propanamine, N-ethyl-N-(1-methylethyl)-
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Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 2-Propanamine, N-ethyl-N-(1-methylethyl)-
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Record name N,N-Diisopropylethylamine
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Vapor Pressure

12.0 [mmHg]
Record name N,N-Diisopropylethylamine
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CAS No.

7087-68-5
Record name Diisopropylethylamine
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Record name N,N-Diisopropylethylamine
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Record name Ethyldiisopropylamine
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Record name 2-Propanamine, N-ethyl-N-(1-methylethyl)-
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Record name Ethyldiisopropylamine
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Record name N,N-DIISOPROPYLETHYLAMINE
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Synthesis routes and methods I

Procedure details

addition of activated levulinic acid (activated as the symmetric anhydride with 0.5 equivalents of DIC in DCM for 5-10 min)
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Synthesis routes and methods II

Procedure details

In 1 ml of acetonitrile was dissolved 20 mg of pivaloyloxymethyl (1R,5S,6S)-6-[(R)-1-tert-butyldimethylsilyloxyethyl]-2-diphenylphosphoryloxy-1-methylcarbapen-2-em-3-carboxylate, 4.3 mg of (4S)-4-mercaptopyrrolidin-2-thione obtained in the above (3) and 4.1 mg of N,N-diisopropylethylamine were added thereto under nitrogen gas at -20° C., and the mixture was stirred for 2 hours while gradually elevating a temperature thereof to 0° C. The reaction mixture was poured into a 0.1M phosphate buffer (pH 7) and extracted with ethyl acetate. After the extract was washed and dried, the solvent was removed under reduced pressure. The residue was purified by thin layer chromatography (solvent; ethyl acetate:n-hexane=5:5) to obtain 7 mg of pivaloyloxymethyl (1R,5S,6S)-6-[(R)-1-tert-butyldimethylsilyloxyethyl]-2-[(4R)-pyrrolidin-2-thion-4-ylthio[-1methylcarbepen-2-em-3-carboxylate as colorless crystal.
Name
pivaloyloxymethyl (1R,5S,6S)-6-[(R)-1-tert-butyldimethylsilyloxyethyl]-2-diphenylphosphoryloxy-1-methylcarbapen-2-em-3-carboxylate
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20 mg
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(4S)-4-mercaptopyrrolidin-2-thione
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Synthesis routes and methods III

Procedure details

The following stages have been newly invented: using sodium azide in DMF, 29 was reacted to give the azide 30 and this was reduced with triphenylphosphine in pyridine to give the aminoethyluracil 31. The amino function in 31 was finally protected with N-ethoxycarbonylphtalimide (Scheme 2). Nucleosidation of ribose tetrabenzoate 33 with N-phtaloylaminoethyluracil 32 produced the ribose tribenzoate 34 in good yields. The anomeric centre of the pyranose ring is in the β configuration, as can be clearly seen from the coupling constants between H—C(1′) and H—C(2′) of J=9.5 Hz. Subsequent removal of the benzoate protective groups using NaOMe in MeOH yielded the linker triol 35. 35 was reacted with benzoyl chloride at −78° C. in pyridine/dichlormethane 1:10 in the presence of DMAP. In this process, in addition to the desired 2′-benzoate 36 (64%), 2′,4′-dibenzoylated product (22%) was also obtained, which was collected and converted into the triol 35 analogously to the methanolysis of 34 to 35. The 2′-benzoate 36 was tritylated with dimethoxytrityl chloride in the 4′-position in yields of greater than 90% in the presence of Hünig's base in dichloromethane. The rearrangement of 4′-DMT-2′-benzoate 37 to the 4′-DMT-3′-benzoate 38 was carried out in the presence of DMAP, p-nitrophenol and Hünig's base in n-propanol/pyridine 5:2. After chromatography, 38 is obtained. 4′-DMT-3′-benzoate 38 was finally reacted with ClP (OAll)N(iPr)2 to give the phosphoramidite 39 in the presence of Hu{umlaut over (n)}ig's base (Scheme 3). This can be employed for the automated oligonucleotide synthesis without alteration of the synthesis protocols.
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pyridine dichlormethane
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2′-benzoate
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Synthesis routes and methods IV

Procedure details

The amide acid VIIC is cyclized by treatment with a cyclizing agent such as acetic anhydride or propionic anhydride (employing a molar ratio of anhydride:VIIC of within the range of from about 7:1 to about 5:1) and amine base such as triethylamine or diisopropylethylamine, in the presence of an inert organic solvent such as THF, toluene, monoglyme or ethylacetate, at a temperature within the range of from about 70° to about 110° C., to form compound XXVIII.
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Synthesis routes and methods V

Procedure details

In the second preferred activating procedure, the T-CA is treated with a phosgene equivalent (approx. 1.1 equivalent), e.g., 4-nitrophenylchloroformate, and a tertiary amine (approx. 1.1 equivalent), e.g., diisopropylethylamine, in an aprotic solvent, e.g., pyridine, at between 0° and 25° C. for between 10 min and 2 hrs to give the active T-CA linker.
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4-nitrophenylchloroformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Diisopropylethylamine
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N,N-Diisopropylethylamine
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Reactant of Route 6
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